METHYL 2-[5-(2-{[1,1'-BIPHENYL]-4-YL}-2-OXOETHOXY)-4,7-DIMETHYL-2-OXO-2H-CHROMEN-3-YL]ACETATE
Overview
Description
METHYL 2-[5-(2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHOXY)-4,7-DIMETHYL-2-OXO-2H-CHROMEN-3-YL]ACETATE is a complex organic compound that features a biphenyl group, a chromen-2-one moiety, and an acetate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-[5-(2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHOXY)-4,7-DIMETHYL-2-OXO-2H-CHROMEN-3-YL]ACETATE typically involves multiple steps, including the formation of the biphenyl and chromen-2-one units, followed by their coupling and esterification. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids . The reaction conditions often include a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or water .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and reagent concentrations is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-[5-(2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHOXY)-4,7-DIMETHYL-2-OXO-2H-CHROMEN-3-YL]ACETATE can undergo various chemical reactions, including:
Oxidation: The chromen-2-one moiety can be oxidized to form quinones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The biphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Electrophiles like halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the chromen-2-one moiety can yield quinones, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
METHYL 2-[5-(2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHOXY)-4,7-DIMETHYL-2-OXO-2H-CHROMEN-3-YL]ACETATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential biological activities, such as anti-inflammatory or anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural features that may interact with biological targets.
Mechanism of Action
The mechanism of action of METHYL 2-[5-(2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHOXY)-4,7-DIMETHYL-2-OXO-2H-CHROMEN-3-YL]ACETATE involves its interaction with molecular targets such as enzymes or receptors. The biphenyl and chromen-2-one moieties can bind to specific sites on these targets, modulating their activity. The exact pathways and molecular targets depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Biphenyl derivatives: Compounds like 2-methyl-1,1’-biphenyl and 4,4’-dimethylbiphenyl share structural similarities with the biphenyl moiety.
Chromen-2-one derivatives: Compounds such as coumarin and its derivatives have similar chromen-2-one structures.
Uniqueness
METHYL 2-[5-(2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHOXY)-4,7-DIMETHYL-2-OXO-2H-CHROMEN-3-YL]ACETATE is unique due to the combination of the biphenyl and chromen-2-one moieties, which confer distinct chemical and biological properties. This combination allows for diverse applications and interactions with various molecular targets, making it a valuable compound in research and industry.
Properties
IUPAC Name |
methyl 2-[4,7-dimethyl-2-oxo-5-[2-oxo-2-(4-phenylphenyl)ethoxy]chromen-3-yl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24O6/c1-17-13-24(27-18(2)22(15-26(30)32-3)28(31)34-25(27)14-17)33-16-23(29)21-11-9-20(10-12-21)19-7-5-4-6-8-19/h4-14H,15-16H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKKOHQYIUUXTIP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=O)O2)CC(=O)OC)C)C(=C1)OCC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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